molecular formula C14H25NO4 B2464252 2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid CAS No. 233745-95-4

2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

Cat. No. B2464252
CAS RN: 233745-95-4
M. Wt: 271.357
InChI Key: VNSVBLJYTBVHLR-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid is a useful research compound. Its molecular formula is C14H25NO4 and its molecular weight is 271.357. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis and Anti-Aggregation Activity : Compounds synthesized using similar structures, including piperidine derivatives, have shown anti-aggregation activity, which is significant in pharmaceutical research (Gurevich et al., 2020).

  • Orthogonally Protected Piperidine Derivatives : The synthesis of orthogonally protected piperidine derivatives, similar to the compound , plays a crucial role in the creation of pharmaceuticals, such as edeine analogs (Czajgucki et al., 2003).

  • Electrochemical Studies : Piperidine derivatives are studied for their electrochemical behavior, which is crucial for understanding their potential applications in medicinal chemistry (Naik et al., 2013).

  • Synthesis of Aromatic Carbamates : These compounds, including structures similar to the compound , are important in the synthesis of various pharmacological agents (Velikorodov et al., 2014).

  • Oxindole Synthesis via Palladium-catalyzed CH Functionalization : This process, involving similar compounds, is significant in medicinal chemistry synthesis, demonstrating the compound's relevance in creating complex pharmaceuticals (Magano et al., 2014).

  • Antibacterial Study of N-substituted Derivatives : The synthesis and study of similar piperidine derivatives show moderate to significant antibacterial activity, indicating potential pharmaceutical applications (Khalid et al., 2016).

  • Quantum Chemical Investigation : Studies on similar compounds provide insights into their molecular properties, which is critical for designing drugs with specific characteristics (Bouklah et al., 2012).

Application in Cancer Therapy

  • Aurora Kinase Inhibitor : Certain derivatives of piperidine, related to the compound of interest, have been explored for their potential in treating cancer, particularly as Aurora kinase inhibitors, demonstrating the compound's relevance in oncological research (ヘンリー,ジェームズ, 2006).

  • Heterocycles in Asymmetric Synthesis : These compounds serve as chiral building blocks for the enantioselective synthesis of alkaloids, which are often used in cancer therapy (Hirai et al., 1992).

Nanotechnology and Synthesis

  • Nano Magnetite (Fe3O4) in Synthesis : Nano magnetite, used in conjunction with similar compounds, is efficient for one-pot synthesis of complex organic molecules, showcasing the versatility of such compounds in advanced synthesis techniques (Mokhtary & Torabi, 2017).

  • Synthesis of Deuterium-Labeled Compounds : The compound is relevant in the synthesis of deuterium-labeled drugs, which are crucial for pharmacological studies (Lin et al., 2022).

properties

IUPAC Name

2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-10-9-15(13(18)19-14(2,3)4)7-6-11(10)8-12(16)17/h10-11H,5-9H2,1-4H3,(H,16,17)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSVBLJYTBVHLR-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(CC[C@H]1CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3R,4S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

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